molecular formula C22H23N3O6 B10990877 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B10990877
M. Wt: 425.4 g/mol
InChI Key: FPGYZFSSIKPTHZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound featuring a benzodioxin ring fused with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Imidazolidinone Moiety: This involves the reaction of an amino acid derivative with a carbonyl compound to form the imidazolidinone ring.

    Coupling Reaction: The final step involves coupling the benzodioxin and imidazolidinone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The imidazolidinone moiety can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide has potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets, while the imidazolidinone moiety can form hydrogen bonds with amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide stands out due to its dual functional groups, which provide a unique combination of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H23N3O6/c1-29-16-5-2-14(3-6-16)8-9-25-21(27)17(24-22(25)28)13-20(26)23-15-4-7-18-19(12-15)31-11-10-30-18/h2-7,12,17H,8-11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

FPGYZFSSIKPTHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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